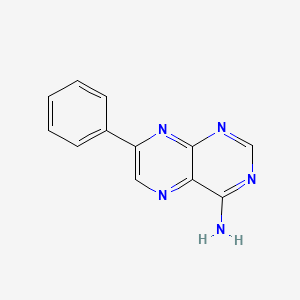

4-Pteridinamine, 7-phenyl-

Description

BenchChem offers high-quality 4-Pteridinamine, 7-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pteridinamine, 7-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

73384-11-9 |

|---|---|

Molecular Formula |

C12H9N5 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

7-phenylpteridin-4-amine |

InChI |

InChI=1S/C12H9N5/c13-11-10-12(16-7-15-11)17-9(6-14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,15,16,17) |

InChI Key |

YZCLSEIRDPNKJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Pteridinamine, 7-phenyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-Pteridinamine, 7-phenyl-, a pteridine derivative of significant interest in medicinal chemistry and drug development. The synthesis is centered around the well-established Gabriel-Isay condensation, a robust method for the formation of the pteridine ring system. This document outlines the core chemical reactions, provides a detailed experimental protocol, summarizes key quantitative data, and visualizes the synthetic route.

Core Synthesis Pathway: The Gabriel-Isay Condensation

The most direct and widely employed method for the synthesis of the pteridine core is the Gabriel-Isay condensation. This reaction involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. In the case of 4-Pteridinamine, 7-phenyl-, the key precursors are an appropriately substituted 4,5-diaminopyrimidine and phenylglyoxal.

The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and subsequent aromatization to yield the final pteridine product. The regioselectivity of the reaction, determining the position of the phenyl group, is controlled by the nature of the substituents on the pyrimidine ring and the reaction conditions. For the synthesis of the 7-phenyl isomer, the condensation is typically carried out under conditions that favor the reaction of the more nucleophilic amino group of the diaminopyrimidine with the aldehydic carbonyl of phenylglyoxal.

A plausible and efficient route involves the reaction of 2,4,5-triaminopyrimidine with phenylglyoxal. The amino group at the 4-position of the final pteridine is derived from the amino group at the 2- or 4-position of the pyrimidine precursor.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-Pteridinamine, 7-phenyl- via the Gabriel-Isay condensation. This protocol is based on established methodologies for pteridine synthesis and may require optimization for specific laboratory conditions and desired scale.

Materials:

-

2,4,5-Triaminopyrimidine sulfate (or hydrochloride)

-

Phenylglyoxal monohydrate

-

Sodium acetate

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Activated charcoal

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-triaminopyrimidine sulfate (1 equivalent) and sodium acetate (2 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v). Stir the mixture until a clear solution is obtained.

-

Addition of Phenylglyoxal: To the stirred solution, add a solution of phenylglyoxal monohydrate (1.1 equivalents) in ethanol dropwise at room temperature.

-

Reaction Condensation: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization. Collect the crude product by filtration and wash it with cold ethanol and then with water.

-

Purification: The crude 4-Pteridinamine, 7-phenyl- can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. For colored impurities, treatment with activated charcoal may be necessary. The pH of the solution can be adjusted to facilitate precipitation of the pure product.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 4-Pteridinamine, 7-phenyl-. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Molecular Formula | C₁₂H₉N₅ |

| Molecular Weight | 223.24 g/mol |

| Typical Yield | 60-80% |

| Melting Point | >300 °C (decomposes) |

| Appearance | Yellow to orange crystalline solid |

Spectroscopic Data (Predicted):

-

¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the aromatic protons of the phenyl ring (multiplet, ~7.5-8.5 ppm), protons of the pteridine ring, and the amino group protons (broad singlet).

-

¹³C NMR (DMSO-d₆, δ ppm): Resonances for the carbon atoms of the pteridine and phenyl rings.

-

Mass Spectrometry (ESI-MS): [M+H]⁺ peak at m/z 224.25.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis pathway of 4-Pteridinamine, 7-phenyl- using the Gabriel-Isay condensation.

Caption: Gabriel-Isay synthesis of 4-Pteridinamine, 7-phenyl-.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the synthesis and purification of 4-Pteridinamine, 7-phenyl-.

Caption: Experimental workflow for the synthesis of 4-Pteridinamine, 7-phenyl-.

An In-depth Technical Guide to the Physicochemical Properties of 7-phenyl-4-pteridinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 7-phenyl-4-pteridinamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The information is presented to support research and development activities by providing essential data for computational modeling, experimental design, and preliminary assessment of this compound's potential as a drug candidate.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 7-phenyl-4-pteridinamine are crucial for understanding its behavior in biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Physicochemical Data for 7-phenyl-4-pteridinamine

| Property | Value | Source |

| IUPAC Name | 7-phenylpteridin-4-amine | N/A |

| CAS Number | 73384-11-9 | [1] |

| Chemical Formula | C₁₂H₉N₅ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Melting Point | Not experimentally determined | N/A |

| Boiling Point | Not experimentally determined | N/A |

| Aqueous Solubility | Not experimentally determined | N/A |

| pKa | Not experimentally determined | N/A |

| Predicted XlogP | 1.1 | N/A |

Note: The XlogP value is a predicted measure of lipophilicity and has not been experimentally verified. The lack of experimental data for several key parameters highlights the need for further laboratory characterization of this compound.

Experimental Protocols

While specific experimental protocols for 7-phenyl-4-pteridinamine are not available in the public domain, standard methodologies can be employed to determine its key physicochemical properties.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus. The crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a liquid is recorded as the melting point. This value provides an indication of the compound's purity and the strength of its crystal lattice.

Determination of Aqueous Solubility

The equilibrium solubility of 7-phenyl-4-pteridinamine in aqueous media can be determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The suspension is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter. The pKa is determined from the inflection point of the titration curve. For UV-spectrophotometry, the UV-Vis spectrum of the compound is recorded at various pH values. The pKa is then calculated from the changes in absorbance at a specific wavelength.

Determination of logP

The octanol-water partition coefficient (logP), a measure of lipophilicity, can be determined using the shake-flask method. A known amount of 7-phenyl-4-pteridinamine is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning of the compound between the two phases. After separation of the phases, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding signaling pathways that are directly modulated by 7-phenyl-4-pteridinamine. Research on structurally similar pteridine derivatives suggests potential interactions with various kinases and other enzymes, but direct evidence for this specific compound is lacking. The biological activity of 7-phenyl-4-pteridinamine has not been extensively characterized.

The following diagram illustrates a general logical workflow for the initial screening of a novel compound like 7-phenyl-4-pteridinamine to identify potential biological activity and associated signaling pathways.

Caption: A logical workflow for the initial biological screening of 7-phenyl-4-pteridinamine.

Conclusion

7-phenyl-4-pteridinamine is a compound for which fundamental physicochemical data are largely unavailable. This guide summarizes the known information and outlines standard experimental procedures for the determination of its key properties. The provided workflows offer a roadmap for the characterization and biological evaluation of this and other novel chemical entities. Further experimental investigation is essential to fully elucidate the physicochemical profile and biological activity of 7-phenyl-4-pteridinamine to assess its potential in drug development.

References

7-Phenylpteridin-4-amine: An Overview of a Structurally Significant Heterocycle

IUPAC Name: 7-phenylpteridin-4-amine

Chemical Formula: C₁₂H₉N₅

Molar Mass: 223.23 g/mol

Structural Information

The fundamental structure of 7-phenylpteridin-4-amine consists of a pyrimido[4,5-b]pyrazine (pteridine) ring system. A phenyl group is attached at the 7th position of the pteridine core, and an amino group is present at the 4th position.

Figure 1. 2D Chemical Structure of 7-phenylpteridin-4-amine.

Physicochemical Data

A summary of the basic physicochemical properties of 7-phenylpteridin-4-amine is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₉N₅ |

| Molar Mass | 223.23 g/mol |

| IUPAC Name | 7-phenylpteridin-4-amine |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of 7-phenylpteridin-4-amine are not prominently available in the surveyed literature. General synthetic strategies for pteridine derivatives often involve the condensation of a substituted pyrimidine with a 1,2-dicarbonyl compound or its equivalent. For instance, the synthesis of related 2,4,6-triamino-7-phenylpteridine has been achieved through the Hofmann reaction. However, a direct and reproducible protocol for the target molecule is not described.

Biological Activity and Signaling Pathways

The pteridine scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, including antifolates like methotrexate used in cancer and autoimmune disease therapy. Derivatives of 4-aminopteridine have shown anti-inflammatory and anti-cancer properties.[1] While the broader class of pteridines exhibits diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer effects, specific quantitative data on the biological activity of 7-phenylpteridin-4-amine is lacking in the available scientific literature.[1]

Consequently, there is no specific information regarding the signaling pathways modulated by 7-phenylpteridin-4-amine. Research into the biological effects of this compound would be required to elucidate its mechanism of action and potential therapeutic targets.

Future Research Directions

The absence of detailed technical data for 7-phenylpteridin-4-amine presents an opportunity for further scientific investigation. A logical workflow for future research is proposed below.

This structured approach would enable the systematic generation of the data required to build a comprehensive technical profile for 7-phenylpteridin-4-amine, potentially uncovering novel therapeutic applications.

References

Unraveling the Therapeutic Potential of 4-Pteridinamine, 7-phenyl-: A Technical Overview for Drug Discovery Professionals

Introduction

4-Pteridinamine, 7-phenyl-, a heterocyclic compound featuring a pteridine core with a phenyl substitution, presents an intriguing scaffold for therapeutic development. While direct research on this specific molecule is limited, the broader families of pteridine and phenyl-substituted nitrogen heterocycles have demonstrated a wide array of biological activities. This technical guide synthesizes the available information on structurally related compounds to extrapolate potential therapeutic targets and guide future research directions for 4-Pteridinamine, 7-phenyl-.

Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of 4-Pteridinamine, 7-phenyl- is crucial for any drug development campaign.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N₅ | |

| Molecular Weight | 223.24 g/mol | |

| Synonyms | 7-phenylpteridin-4-amine, 4-Amino-7-phenylpteridine |

Potential Therapeutic Targets: An Extrapolation from Structurally Related Compounds

The pteridine nucleus is a well-established pharmacophore present in numerous endogenous molecules and approved drugs. The biological activities of various substituted pteridines and related nitrogen heterocycles suggest several potential avenues for the investigation of 4-Pteridinamine, 7-phenyl-.

Kinase Inhibition

Many nitrogen-containing heterocyclic compounds are known to function as ATP-competitive inhibitors of protein kinases. The structural similarity of 4-Pteridinamine, 7-phenyl- to known kinase inhibitors suggests that it may also exhibit activity against this crucial class of enzymes.

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Certain pyrido[4,3-d]pyrimidines, which share a similar bicyclic nitrogen heterocycle core, have been identified as inhibitors of EGFR tyrosine kinase. This suggests that 4-Pteridinamine, 7-phenyl- could potentially target EGFR, a key player in various cancers.

Enzyme Inhibition

Beyond kinases, other enzyme families could be potential targets.

-

Protein Tyrosine Phosphatase 1B (PTP1B): Novel and highly selective inhibitors of PTP1B have been discovered within the 7-phenyl-pyrido[2,3-d]pyrimidine-2,4-diamines class. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for type 2 diabetes and obesity. The presence of the 7-phenyl group in 4-Pteridinamine, 7-phenyl- makes this an interesting hypothesis to explore.

Antimicrobial Activity

The pteridine scaffold is also found in compounds with antimicrobial properties.

-

General Antimicrobial Potential: Various pyrimidine and pteridine derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action in these cases can be diverse, including inhibition of essential metabolic pathways.

Proposed Experimental Workflows

To elucidate the therapeutic potential of 4-Pteridinamine, 7-phenyl-, a systematic experimental approach is required. The following workflow outlines a potential strategy for initial screening and target identification.

Potential Signaling Pathway Involvement

Based on the potential targets extrapolated from related compounds, 4-Pteridinamine, 7-phenyl- could modulate key cellular signaling pathways. For instance, if it were to inhibit EGFR, it would impact downstream pathways crucial for cell proliferation and survival.

Detailed Methodologies for Key Experiments

While specific protocols for 4-Pteridinamine, 7-phenyl- are not available, the following are generalized methodologies for key assays that would be essential for its characterization.

In Vitro Kinase Inhibition Assay (e.g., for EGFR)

-

Principle: To measure the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of 4-Pteridinamine, 7-phenyl- in DMSO.

-

Add the kinase, peptide substrate, and kinase buffer to the wells of a 96-well plate.

-

Add the test compound dilutions to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) formed using a suitable detection method.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Principle: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials: Test microorganism (e.g., Staphylococcus aureus, Escherichia coli), appropriate growth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, 4-Pteridinamine, 7-phenyl-.

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Prepare serial two-fold dilutions of 4-Pteridinamine, 7-phenyl- in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth.

-

Conclusion and Future Directions

While direct experimental data for 4-Pteridinamine, 7-phenyl- is currently lacking, the rich pharmacology of the broader pteridine and phenyl-substituted heterocyclic families provides a strong rationale for its investigation as a potential therapeutic agent. The initial focus of research should be on broad phenotypic screening against cancer cell lines and microbial pathogens, coupled with targeted screening against kinases and phosphatases. Positive hits from these screens will pave the way for more detailed mechanistic studies, target deconvolution, and lead optimization efforts. The structural simplicity and synthetic tractability of 4-Pteridinamine, 7-phenyl- make it an attractive starting point for the development of novel therapeutics.

In-Vitro Profile of 7-Phenyl-4-Pteridinamine: A Review of Preliminary Studies

Absence of Specific Data: A comprehensive review of scientific literature reveals a lack of publicly available preliminary in-vitro studies specifically investigating 7-phenyl-4-pteridinamine. Consequently, this guide will provide a detailed overview of the in-vitro evaluation of structurally related pteridine derivatives to offer a contextual framework for potential research directions. It is imperative to note that the biological activities of these related compounds cannot be directly extrapolated to 7-phenyl-4-pteridinamine, as minor structural modifications can lead to significant changes in pharmacological effects.

Context from Structurally Related Pteridine Derivatives

The pteridine scaffold, a fusion of pyrimidine and pyrazine rings, is a core component of various biologically important molecules and has been a subject of interest in medicinal chemistry. In-vitro studies of various substituted pteridines have revealed a broad spectrum of biological activities.

For instance, a review on the anticancer potential of pteridine derivatives highlights their evaluation against several human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer lines.[1] Certain synthetic analogues demonstrated promising cytotoxic effects.[1] Another study focused on pteridine derivatives with a substituted anilino group at the 4-position and a 6-(3,4,5-trimethoxyphenyl) group, which were found to exhibit significant cytotoxic activity in various cancer cell lines.[2]

From a mechanistic standpoint, pteridine derivatives have been investigated as enzyme inhibitors. Dihydrofolate reductase (DHFR) is a notable target, with some pteridine compounds showing inhibitory activity.[1][2] Furthermore, pteridine reductase 1 (PTR1) has been explored as a therapeutic target in Leishmania, with certain pteridine-based compounds identified as inhibitors.[3] The broader pteridine class has also been explored for anti-inflammatory, antimicrobial, and antiviral properties.[4][5]

These examples underscore the potential of the pteridine scaffold for biological activity; however, they do not provide specific data for the 7-phenyl-4-amino substitution pattern.

General Experimental Protocols for In-Vitro Screening

In the absence of specific studies for 7-phenyl-4-pteridinamine, a generalized workflow for the preliminary in-vitro screening of a novel chemical entity is outlined below. This represents a standard approach in early-stage drug discovery.

General Workflow for In-Vitro Screening

Caption: A generalized workflow for the in-vitro screening of a novel chemical entity.

Conclusion

While the pteridine scaffold is a promising starting point for the development of biologically active molecules, there is a clear gap in the scientific literature regarding the specific in-vitro activities of 7-phenyl-4-pteridinamine. The information on related compounds provides a valuable, albeit indirect, context. Future research is necessary to elucidate the specific biological profile of 7-phenyl-4-pteridinamine through a systematic in-vitro screening cascade as outlined in the generalized workflow. Such studies would be essential to determine its potential as a therapeutic agent and to understand its mechanism of action.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. tandfonline.com [tandfonline.com]

- 3. In Silico Screening, Structure-Activity Relationship, and Biologic Evaluation of Selective Pteridine Reductase Inhibitors Targeting Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. researchgate.net [researchgate.net]

Initial Toxicity Assessment of 7-Phenyl-4-Pteridinamine: A Data Gap Analysis

Researchers, scientists, and drug development professionals are advised that a comprehensive search for toxicological data on 7-phenyl-4-pteridinamine has revealed a significant lack of available information. At present, no dedicated studies on the initial toxicity assessment, including general toxicity, cytotoxicity, genotoxicity, or in vivo effects of this specific compound, are publicly accessible.

This absence of data prevents the construction of a detailed technical guide as originally intended. Key components such as quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways cannot be generated without foundational research on the compound's biological effects.

While no direct studies on 7-phenyl-4-pteridinamine were identified, the broader chemical class of pteridines and related nitrogen-containing heterocyclic compounds are areas of active research in medicinal chemistry. For context, toxicological assessments of structurally related compounds can sometimes offer preliminary insights, though it is crucial to note that small molecular changes can lead to vastly different biological activities.

For instance, studies on other substituted pteridines or compounds with similar pharmacophores, such as phenylenediamine derivatives, have been conducted. Research on p-phenylenediamine and its derivatives, for example, has explored their mutagenicity and cytotoxicity[1]. Similarly, toxicological evaluations of various anticancer compounds are sometimes performed using models like zebrafish to assess acute and developmental toxicity[2]. However, extrapolating these findings to 7-phenyl-4-pteridinamine would be speculative and is not a substitute for direct experimental evaluation.

Moving Forward: A Proposed Framework for Initial Toxicity Assessment

For researchers interested in initiating a toxicological evaluation of 7-phenyl-4-pteridinamine, a standardized approach is recommended. The following outlines a general workflow for a preliminary toxicity assessment, which could be adapted as needed.

General Experimental Workflow

A typical initial toxicity assessment would involve a tiered approach, starting with in vitro assays before proceeding to more complex in vivo studies.

Caption: A generalized workflow for the initial toxicological assessment of a novel chemical entity.

This in-depth technical guide is intended to provide a framework for the initial toxicity assessment of 7-phenyl-4-pteridinamine. Given the current lack of specific data, the methodologies and potential signaling pathways discussed are based on general principles of toxicology and research on related compounds. It is imperative that any investigation into the toxicity of 7-phenyl-4-pteridinamine be conducted with rigorous, compound-specific experimental validation.

References

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 7-phenyl-pteridinamine Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 7-phenyl-pteridinamine analogs, a class of compounds with significant potential as kinase inhibitors. Due to the limited availability of direct and comprehensive SAR studies on 7-phenyl-pteridinamine analogs, this guide synthesizes findings from structurally related heterocyclic compounds, such as pyrido[2,3-d]pyrimidines and other pteridine derivatives, to infer the key structural requirements for kinase inhibition.

Core Scaffold and Rationale for Kinase Inhibition

The pteridine core, a fused pyrimidine and pyrazine ring system, is a well-established scaffold in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases. The introduction of a phenyl group at the 7-position and amine substituents at the 2- and 4-positions provides a versatile platform for modulating potency, selectivity, and pharmacokinetic properties. The 7-phenyl ring can occupy the hydrophobic pocket near the ATP-binding site, while the amino groups can form crucial hydrogen bonds with the kinase hinge region.

Structure-Activity Relationship (SAR) Analysis

The SAR of 7-phenyl-pteridinamine analogs can be systematically explored by modifying three key regions: the pteridinamine core, the 7-phenyl ring, and the amino substituents at the C2 and C4 positions.

2.1. Modifications of the Pteridinamine Core

The arrangement of nitrogen atoms in the pteridine ring is crucial for hinge binding. Isosteric replacements, such as deazapurines or pyrido[2,3-d]pyrimidines, have been extensively studied. For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the pyridopyrimidine scaffold demonstrated potent inhibition of kinases like c-Src and Wee1.[1]

2.2. Substitutions on the 7-Phenyl Ring

The 7-phenyl group typically occupies a hydrophobic pocket in the kinase active site. The nature and position of substituents on this ring can significantly impact potency and selectivity.

-

Hydrophobic and Electronic Effects: Small, lipophilic substituents are generally well-tolerated. In related 4-anilinoquinazolines, which also feature a phenyl group in a similar orientation, substitutions on the phenyl ring have been shown to modulate activity against the Epidermal Growth Factor Receptor (EGFR) kinase.[2]

-

Steric Hindrance: Bulky substituents on the phenyl ring can lead to a loss of activity due to steric clashes within the binding pocket.

2.3. Variations of the Amino Substituents (C2 and C4)

The amino groups at the C2 and C4 positions are critical for forming hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.

-

Anilino Substituents: The introduction of anilino groups at these positions can enhance potency through additional hydrophobic and van der Waals interactions. In studies of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, solubilizing substituents on the 2-anilino ring were found to increase Wee1 kinase activity.[1]

-

Basic Moieties: The incorporation of weakly basic amines, such as morpholinopropyl groups, on substituents at the periphery of the molecule can improve aqueous solubility without compromising inhibitory activity, as seen in 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines.[2]

Quantitative Data Summary

The following tables summarize the quantitative SAR data for structurally related kinase inhibitors, providing insights into the potential activity of 7-phenyl-pteridinamine analogs.

Table 1: SAR of 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one Analogs against c-Src and Wee1 Kinases [1]

| Compound | R (on 6-phenyl) | X (on 2-anilino) | c-Src IC50 (µM) | Wee1 IC50 (µM) |

| 1a | H | H | 0.03 | >10 |

| 1b | 4-F | H | 0.04 | >10 |

| 1c | 4-OMe | H | 0.05 | >10 |

| 2a | H | 3-Cl | 0.02 | 1.5 |

| 2b | H | 3-NH2 | 0.1 | 0.8 |

| 2c | H | 4-(CH2)2OH | 0.08 | 0.5 |

Table 2: SAR of 7-Substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine Analogs against EGFR Kinase [2]

| Compound | R (at C7) | EGFR IC50 (nM) | A431 Cellular IC50 (nM) |

| 3a | F | 0.3 | 8 |

| 3b | NH(CH2)3N(Me)2 | 0.5 | 15 |

| 3c | NH(CH2)4N(Me)2 | 1.0 | 40 |

| 3d | morpholino | 2.5 | 100 |

Experimental Protocols

4.1. General Kinase Inhibition Assay (In Vitro)

A common method for determining the in vitro potency of kinase inhibitors is a filter-binding assay using a radiolabeled substrate.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, MnCl2, and DTT).

-

Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).

-

Termination and Filtration: Stop the reaction by adding an acid (e.g., trichloroacetic acid) and spot the mixture onto filter paper (e.g., Whatman P81 phosphocellulose paper).

-

Washing: Wash the filter papers extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Quantification: Measure the radioactivity retained on the filter papers using a scintillation counter.

-

IC50 Determination: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.2. Cellular Assay for EGFR Autophosphorylation

This assay measures the ability of a compound to inhibit the autophosphorylation of a target kinase within a cellular context.

-

Cell Culture: Culture a relevant cell line (e.g., A431 human epidermoid carcinoma cells) to near confluency.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period.

-

Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF) to induce receptor autophosphorylation.

-

Cell Lysis: Lyse the cells to extract the proteins.

-

Immunoprecipitation and Western Blotting: Immunoprecipitate the target kinase (e.g., EGFR) from the cell lysates and analyze the level of phosphorylation using a phosphospecific antibody via Western blotting.

-

Quantification and IC50 Determination: Quantify the band intensities and calculate the IC50 values.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general mechanism of action for ATP-competitive kinase inhibitors and a typical experimental workflow for their evaluation.

References

- 1. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 7-Aminopyrido[4,3-d]pyrimidines with Aromatic Side Chains: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 7-aminopyrido[4,3-d]pyrimidines bearing aromatic side chains. This class of compounds is of significant interest in medicinal chemistry due to its potential as kinase inhibitors and other therapeutic agents. The synthetic strategy focuses on a robust and versatile multi-step pathway involving the construction of the core pyrido[4,3-d]pyrimidine scaffold, followed by regioselective functionalization to introduce the desired aromatic and amino moieties. The protocols provided are based on established chemical transformations and are intended to be a comprehensive guide for researchers in the field of drug discovery and development.

Introduction

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system found in numerous biologically active molecules. In particular, derivatives with amino substituents at the C7 position and aromatic groups at the C5 position have demonstrated promising activity against various protein kinases, which are critical targets in oncology and other diseases. The synthetic routes to these complex molecules require careful planning and execution. This document outlines a common and effective synthetic approach, starting from readily available precursors.

Synthetic Strategy Overview

The overall synthetic strategy for obtaining 7-aminopyrido[4,3-d]pyrimidines with aromatic side chains can be logically divided into three main stages:

-

Construction of the Pyrido[4,3-d]pyrimidine Core: This involves the formation of the bicyclic ring system, typically through a condensation reaction of a suitably substituted piperidone derivative with a urea or guanidine equivalent.

-

Functionalization at the 7-Position: To introduce the amino group, a common strategy is to first install a good leaving group, such as a chlorine atom, at the 7-position.

-

Introduction of the 7-Amino Group: The final step involves the nucleophilic aromatic substitution of the 7-chloro group with an appropriate amine.

This modular approach allows for the synthesis of a diverse library of compounds by varying the aromatic substituent on the initial piperidone and the amine used in the final step.

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

This protocol describes the synthesis of the core pyridopyrimidine structure from a substituted piperidone.

Materials:

-

Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Urea

-

Potassium carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Synthesis of the chalcone intermediate: To a solution of ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol, add potassium carbonate (2.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain the intermediate ethyl 1-benzyl-3-(arylmethylidene)-4-oxopiperidine-3-carboxylate.

-

Cyclocondensation: A mixture of the intermediate from the previous step (1 equivalent), urea (1.5 equivalents), and potassium carbonate (2 equivalents) in ethanol is heated to reflux for 8-12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is triturated with water, and the resulting solid is collected by filtration, washed with water and then a small amount of cold ethanol.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the 5-aryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.

Protocol 2: Chlorination at the 7-Position

This protocol details the conversion of the pyrimidinone to the 7-chloro derivative.

Materials:

-

5-Aryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Toluene

Procedure:

-

A suspension of the 5-aryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents) is treated with a catalytic amount of N,N-dimethylaniline.

-

The reaction mixture is heated to reflux (approximately 110 °C) for 4-6 hours, during which the solid should dissolve.

-

After completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is co-evaporated with toluene twice to remove any remaining traces of POCl₃.

-

The resulting crude oil is poured cautiously onto crushed ice with vigorous stirring.

-

The aqueous layer is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the 7-chloro-5-aryl-5,6-dihydropyrido[4,3-d]pyrimidine.

Protocol 3: Synthesis of 7-Amino-5-aryl-pyrido[4,3-d]pyrimidines

This final protocol describes the introduction of the amino group at the 7-position via nucleophilic aromatic substitution.

Materials:

-

7-Chloro-5-aryl-5,6-dihydropyrido[4,3-d]pyrimidine

-

Desired amine (e.g., aniline, benzylamine) (1.2 equivalents)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2 equivalents)

-

N,N-Dimethylformamide (DMF) or 1,4-Dioxane

Procedure:

-

To a solution of the 7-chloro-5-aryl-5,6-dihydropyrido[4,3-d]pyrimidine (1 equivalent) in DMF or 1,4-dioxane, add the desired amine (1.2 equivalents) and DIPEA (2 equivalents).

-

The reaction mixture is heated to 80-120 °C for 6-18 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 7-amino-5-aryl-pyrido[4,3-d]pyrimidine.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis of a representative 7-aminopyrido[4,3-d]pyrimidine derivative.

Table 1: Synthesis of 5-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

| Step | Reactants | Product | Yield (%) | Melting Point (°C) |

| 1 | Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate HCl, Benzaldehyde, Urea | 5-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | 65 | 245-247 |

Table 2: Synthesis of 7-Chloro-5-phenyl-5,6-dihydropyrido[4,3-d]pyrimidine

| Step | Reactant | Product | Yield (%) | Melting Point (°C) |

| 2 | 5-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | 7-Chloro-5-phenyl-5,6-dihydropyrido[4,3-d]pyrimidine | 82 | 198-200 |

Table 3: Synthesis of N-Benzyl-5-phenyl-5,6-dihydropyrido[4,3-d]pyrimidin-7-amine

| Step | Reactants | Product | Yield (%) | 1H NMR (δ, ppm) | MS (m/z) |

| 3 | 7-Chloro-5-phenyl-5,6-dihydropyrido[4,3-d]pyrimidine, Benzylamine | N-Benzyl-5-phenyl-5,6-dihydropyrido[4,3-d]pyrimidin-7-amine | 75 | 8.31 (s, 1H), 7.2-7.4 (m, 10H), 4.65 (d, 2H), 3.8-4.0 (m, 4H), 3.1-3.3 (m, 2H) | [M+H]⁺ calculated for C₂₂H₂₂N₄: 343.19, found 343.2 |

Mandatory Visualizations

Synthetic Workflow

Caption: General synthetic workflow for 7-aminopyrido[4,3-d]pyrimidines.

Putative Signaling Pathway Inhibition

Many pyrido[4,3-d]pyrimidine derivatives have been investigated as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A common target for such inhibitors is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols for 7-phenyl-4-pteridinamine In-Vitro Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the in-vitro characterization of 7-phenyl-4-pteridinamine, a novel heterocyclic compound with potential therapeutic applications. Based on the chemical scaffold, a primary mechanism of action is hypothesized to be the inhibition of protein kinases, a class of enzymes frequently implicated in proliferative diseases. Therefore, the primary assay described is a biochemical kinase inhibition assay. A secondary protocol for a cell-based antiproliferation assay is also provided to assess the compound's cytotoxic or cytostatic effects on cancer cell lines.

Postulated Signaling Pathway

Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. 7-phenyl-4-pteridinamine is postulated to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a protein kinase and thereby blocking the phosphorylation of its substrate. This inhibition would disrupt the downstream signaling cascade, potentially leading to an anti-proliferative effect.

Caption: Postulated mechanism of 7-phenyl-4-pteridinamine as a protein kinase inhibitor.

Protocol 1: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the inhibitory activity of 7-phenyl-4-pteridinamine against a target protein kinase. The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Experimental Workflow

Caption: Workflow for the in-vitro kinase inhibition assay.

Materials and Reagents

-

Target Protein Kinase (e.g., a specific kinase of interest)

-

Kinase Substrate (specific to the kinase)

-

ATP

-

7-phenyl-4-pteridinamine

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

DMSO (for compound dilution)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Experimental Protocol

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 7-phenyl-4-pteridinamine in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM).

-

Prepare a final 2X working solution of each compound concentration in Kinase Reaction Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

-

Kinase Reaction Setup:

-

In a 96-well plate, add 5 µL of the 2X compound working solution to the appropriate wells.

-

Include control wells:

-

No Enzyme Control: 5 µL of Kinase Reaction Buffer.

-

No Compound (100% Activity) Control: 5 µL of Kinase Reaction Buffer with 1% DMSO.

-

-

Prepare a 2X Kinase/Substrate mixture in Kinase Reaction Buffer.

-

Add 5 µL of the 2X Kinase/Substrate mixture to each well.

-

-

Initiate Kinase Reaction:

-

Prepare a 2X ATP solution in Kinase Reaction Buffer.

-

Add 10 µL of the 2X ATP solution to each well to start the reaction.

-

Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 40 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

Data Analysis

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_No_Enzyme) / (Luminescence_No_Compound - Luminescence_No_Enzyme))

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Data Presentation

| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |

| 100 | 15,234 | 98.2 |

| 10 | 28,675 | 89.5 |

| 1 | 150,876 | 45.3 |

| 0.1 | 250,123 | 8.9 |

| 0.01 | 270,456 | 1.2 |

| No Compound | 275,000 | 0 |

| No Enzyme | 12,000 | - |

IC₅₀ Value: 1.2 µM

Protocol 2: Cell-Based Antiproliferation Assay (MTT Assay)

This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of 7-phenyl-4-pteridinamine on the proliferation of a cancer cell line.[1] Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.[1]

Experimental Workflow

Caption: Workflow for the MTT cell proliferation assay.

Materials and Reagents

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

7-phenyl-4-pteridinamine

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom tissue culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Protocol

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of 7-phenyl-4-pteridinamine in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

-

Include control wells:

-

Vehicle Control: Medium with the same concentration of DMSO as the treated wells.

-

No Cell Control (Blank): Medium only.

-

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT solution to each well.[1]

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = 100 * (Absorbance_Sample / Absorbance_Vehicle_Control)

-

Plot the % Viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Data Presentation

| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |

| 100 | 0.08 | 5.2 |

| 30 | 0.15 | 10.5 |

| 10 | 0.35 | 25.0 |

| 3 | 0.72 | 51.4 |

| 1 | 1.10 | 78.6 |

| 0.3 | 1.35 | 96.4 |

| Vehicle Control | 1.40 | 100 |

| Blank | 0.05 | - |

IC₅₀ Value: 3.0 µM

References

Application Note and Protocols for the Purification of 7-Phenyl-4-Pteridinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Phenyl-4-pteridinamine is a heterocyclic aromatic amine belonging to the pteridine class of compounds. Pteridine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential applications as antitumor and anti-inflammatory agents. The purity of such compounds is critical for accurate biological evaluation and drug development. This document provides detailed analytical methods and protocols for the purification of 7-phenyl-4-pteridinamine, focusing on High-Performance Liquid Chromatography (HPLC) and recrystallization techniques. Subsequent purity analysis using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is also described.

Data Presentation

Table 1: Summary of Purification Efficiency

| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) |

| Reverse-Phase HPLC | 85.2 | >99.5 | 75 |

| Normal-Phase HPLC | 86.1 | 98.9 | 80 |

| Recrystallization | 85.5 | 97.5 | 88 |

Note: The data presented in this table is representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Purification

HPLC is a powerful technique for the separation and purification of individual components from a mixture. Both reverse-phase and normal-phase chromatography can be employed for the purification of aromatic amines like 7-phenyl-4-pteridinamine.

a) Reverse-Phase HPLC (RP-HPLC) Protocol

RP-HPLC is generally the preferred method for the purification of moderately polar compounds.

-

Instrumentation: Preparative HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Solvent B: Acetonitrile (ACN)

-

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B

-

35-40 min: 20% B

-

-

Flow Rate: 15 mL/min

-

Detection: UV at 254 nm

-

Sample Preparation: Dissolve the crude 7-phenyl-4-pteridinamine in a minimum amount of Dimethyl Sulfoxide (DMSO) or a mixture of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions (20% B) for at least 30 minutes.

-

Inject the prepared sample onto the column.

-

Run the gradient elution as described above.

-

Collect fractions corresponding to the main peak of 7-phenyl-4-pteridinamine.

-

Combine the pure fractions and remove the organic solvent using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the purified compound as a TFA salt.

-

b) Normal-Phase HPLC (NP-HPLC) Protocol

NP-HPLC can be an alternative for separating isomers or closely related impurities that are not well-resolved by RP-HPLC.

-

Instrumentation: Preparative HPLC system with a UV detector.

-

Column: Silica or Amino-propyl stationary phase (e.g., 250 x 21.2 mm, 5 µm particle size).[1][2]

-

Mobile Phase:

-

Solvent A: Hexane or Heptane

-

Solvent B: Ethyl Acetate or Isopropanol

-

-

Isocratic Elution: A typical starting condition would be a mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v). The ratio can be optimized based on the retention of the compound.

-

Flow Rate: 15 mL/min

-

Detection: UV at 254 nm

-

Sample Preparation: Dissolve the crude product in the mobile phase. If solubility is an issue, a small amount of a stronger, miscible solvent like Dichloromethane (DCM) can be used, followed by filtration.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample.

-

Collect the fraction containing the purified product.

-

Evaporate the solvent under reduced pressure to obtain the purified 7-phenyl-4-pteridinamine.

-

Recrystallization Protocol

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. For aromatic amines, a mixed solvent system is often effective.[3][4]

-

Solvent System Selection: Potential solvent systems include ethanol/water, acetone/water, or toluene/hexane. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Procedure (using Ethanol/Water):

-

Place the crude 7-phenyl-4-pteridinamine in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the compound completely.

-

Slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).

-

If too much water is added and the product precipitates, add a small amount of hot ethanol to redissolve it.

-

Allow the solution to cool slowly to room temperature.

-

For maximum recovery, place the flask in an ice bath for 30-60 minutes to promote further crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals in a vacuum oven.

-

Purity Analysis

After purification, the purity of 7-phenyl-4-pteridinamine should be assessed using appropriate analytical techniques.

a) ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure and assess the purity by identifying signals corresponding to the compound and the absence of impurity signals.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Analysis: Acquire the ¹H NMR spectrum. The purity can be estimated by comparing the integration of the product peaks to any visible impurity peaks.

b) Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) is a suitable method for pteridine derivatives.

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion should be observed.

Visualizations

Caption: Workflow for the purification and analysis of 7-phenyl-4-pteridinamine.

Caption: Logical workflow for HPLC method development.

References

Application Notes and Protocols for 7-Phenyl-4-Pteridinamine as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data for 7-phenyl-4-pteridinamine as a chemical probe is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally similar pteridine and pyrimidine derivatives, which are frequently characterized as kinase inhibitors. The provided data and pathways are representative examples to guide the use of 7-phenyl-4-pteridinamine as a hypothetical kinase inhibitor probe.

Introduction

7-Phenyl-4-pteridinamine is a small molecule belonging to the pteridine class of heterocyclic compounds. Its structural relatives have shown activity against various protein kinases, which are critical regulators of cellular signaling pathways. This document provides a framework for utilizing 7-phenyl-4-pteridinamine as a chemical probe to investigate kinase-driven signaling events in biochemical and cellular contexts.

Potential Biological Targets and Applications

Based on the activity of analogous compounds, 7-phenyl-4-pteridinamine is postulated to function as an ATP-competitive kinase inhibitor. Potential applications include:

-

Target Validation: Investigating the role of a specific kinase in a biological process.

-

Pathway Elucidation: Delineating the downstream effects of kinase inhibition.

-

Assay Development: Serving as a reference compound in high-throughput screening campaigns.

-

Drug Discovery: Acting as a scaffold for the development of more potent and selective inhibitors.

Quantitative Data Summary

The following table presents hypothetical quantitative data for 7-phenyl-4-pteridinamine to illustrate its potential inhibitory profile against a panel of kinases.

| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |

| Kinase A | 50 | 25 | In vitro biochemical |

| Kinase B | 250 | 120 | In vitro biochemical |

| Kinase C | >10,000 | >5,000 | In vitro biochemical |

| Kinase D | 800 | 450 | Cellular (phospho-flow) |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC50) of 7-phenyl-4-pteridinamine against a purified kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

7-phenyl-4-pteridinamine (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

-

384-well assay plates (white, low-volume)

-

Plate reader compatible with the chosen detection method

Procedure:

-

Prepare a serial dilution of 7-phenyl-4-pteridinamine in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 10 µM to 0.1 nM.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of a solution containing the kinase and substrate in kinase reaction buffer to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (at the Km concentration for the specific kinase) in kinase reaction buffer.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.

-

Plot the resulting data as percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA®) is used to verify the direct binding of 7-phenyl-4-pteridinamine to its target kinase in a cellular environment.

Materials:

-

Cultured cells expressing the target kinase

-

7-phenyl-4-pteridinamine (dissolved in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)

-

Equipment for heating cell suspensions (e.g., PCR cycler)

-

Western blot or ELISA reagents for detecting the target protein

Procedure:

-

Treat cultured cells with various concentrations of 7-phenyl-4-pteridinamine or DMSO (vehicle control) for a specified time (e.g., 1 hour).

-

Harvest the cells, wash with PBS, and resuspend in a small volume of lysis buffer.

-

Aliquot the cell lysates into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble target protein in each sample by Western blot or ELISA.

-

Binding of 7-phenyl-4-pteridinamine is expected to stabilize the target kinase, resulting in a higher melting temperature (i.e., more soluble protein at higher temperatures) compared to the vehicle-treated control.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the effect of 7-phenyl-4-pteridinamine on the phosphorylation of a downstream substrate of the target kinase in cells.

Materials:

-

Cultured cells

-

7-phenyl-4-pteridinamine (dissolved in DMSO)

-

Stimulant (e.g., growth factor, if required to activate the pathway)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific for the downstream substrate and total protein for the substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 7-phenyl-4-pteridinamine or DMSO for 1-2 hours.

-

If necessary, stimulate the signaling pathway with an appropriate agonist for a short period (e.g., 10-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein.

Visualizations

Cellular Uptake and Localization of 7-phenyl-4-pteridinamine: Application Notes and Protocols

Initial investigations into the cellular uptake and localization of the novel compound 7-phenyl-4-pteridinamine are critical for understanding its mechanism of action and potential as a therapeutic agent. This document provides a framework of established methodologies for characterizing the intracellular journey of small molecules like 7-phenyl-4-pteridinamine, intended for researchers, scientists, and professionals in drug development.

While specific quantitative data and established signaling pathways for 7-phenyl-4-pteridinamine are not yet publicly available, this guide outlines standardized protocols and data presentation formats to facilitate such studies. The following sections detail experimental workflows for determining cellular uptake, subcellular fractionation for localization analysis, and fluorescence microscopy for visual confirmation.

Data Presentation: Framework for Quantitative Analysis

To ensure clarity and comparability of results, all quantitative data from cellular uptake and localization experiments should be summarized in structured tables. Below are template tables for organizing experimental data.

Table 1: Cellular Uptake of 7-phenyl-4-pteridinamine

| Cell Line | Concentration (µM) | Incubation Time (min) | Uptake (pmol/106 cells) |

Table 2: Subcellular Localization of 7-phenyl-4-pteridinamine

| Cell Line | Treatment Condition | Cytosolic Fraction (%) | Nuclear Fraction (%) | Mitochondrial Fraction (%) | Membrane Fraction (%) |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following protocols are adapted from established techniques for studying the cellular uptake and localization of small molecules.

Protocol 1: Cellular Uptake Assay

This protocol describes a method to quantify the amount of 7-phenyl-4-pteridinamine taken up by cultured cells over time.

Materials:

-

Cultured cells (e.g., HeLa, A549, or a cell line relevant to the therapeutic target)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

7-phenyl-4-pteridinamine stock solution

-

Lysis buffer (e.g., RIPA buffer)

-

Analytical instrument for quantification (e.g., LC-MS/MS, fluorescence plate reader if the compound is fluorescent)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

Cell Treatment: After cell adherence, replace the culture medium with a fresh medium containing the desired concentration of 7-phenyl-4-pteridinamine.

-

Incubation: Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

-

Washing: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.

-

Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.

-

Quantification: Collect the cell lysates and quantify the intracellular concentration of 7-phenyl-4-pteridinamine using a suitable analytical method.

-

Data Normalization: Determine the cell number or total protein concentration in parallel wells to normalize the uptake data.

Protocol 2: Subcellular Fractionation

This protocol outlines the separation of major cellular compartments to determine the localization of 7-phenyl-4-pteridinamine.[1][2][3][4][5]

Materials:

-

Cultured cells treated with 7-phenyl-4-pteridinamine

-

Homogenization buffer

-

Differential centrifugation buffers

-

Ultracentrifuge

-

Protein assay reagents

Procedure:

-

Cell Harvesting: Harvest treated cells by scraping or trypsinization and wash with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in a hypotonic homogenization buffer and disrupt the cell membrane using a Dounce homogenizer or a similar method.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

Further ultracentrifugation of the supernatant can isolate the membrane fraction.

-

-

Fraction Purity Analysis: Assess the purity of each fraction by Western blotting for marker proteins specific to each compartment (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol).

-

Quantification: Quantify the amount of 7-phenyl-4-pteridinamine in each fraction.

Visualization of Experimental Workflows

Clear visual representations of experimental procedures are essential for understanding the workflow. The following diagrams, generated using the DOT language, illustrate the key steps in the described protocols.

Caption: Workflow for the cellular uptake assay.

Caption: Workflow for subcellular fractionation.

Signaling Pathways and Logical Relationships

As research on 7-phenyl-4-pteridinamine progresses, understanding its interaction with cellular signaling pathways will be crucial. The diagram below provides a generic template for visualizing how a small molecule might influence a hypothetical signaling cascade.

Caption: Hypothetical signaling pathway for 7-phenyl-4-pteridinamine.

These protocols and visualization templates provide a robust starting point for the systematic investigation of the cellular pharmacology of 7-phenyl-4-pteridinamine. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data essential for advancing its development as a potential therapeutic agent.

References

- 1. Subcellular fractionation protocol [abcam.com]

- 2. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bitesizebio.com [bitesizebio.com]

Application Notes & Protocols: Measuring the Binding Affinity of 7-phenyl-4-pteridinamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for three robust biophysical techniques to quantify the binding affinity of small molecules, such as 7-phenyl-4-pteridinamine, to their target proteins. The selection of a suitable technique depends on factors including the nature of the target protein, the required throughput, and the specific information sought (e.g., thermodynamics, kinetics).

Introduction to 7-phenyl-4-pteridinamine

7-phenyl-4-pteridinamine belongs to the pteridinamine class of compounds, which are often investigated as kinase inhibitors due to their structural similarity to the ATP-binding pocket of kinases. Determining the binding affinity of such compounds is a critical step in drug discovery, as it provides a quantitative measure of the interaction strength with the target protein, guiding lead optimization and structure-activity relationship (SAR) studies.

Recommended Techniques for Binding Affinity Measurement

Three widely used and reliable techniques for measuring the binding affinity of small molecules like 7-phenyl-4-pteridinamine are:

-

Isothermal Titration Calorimetry (ITC): A gold-standard technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (K D , ΔH, and ΔS).[1][2]

-

Surface Plasmon Resonance (SPR): A label-free optical biosensing technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface, yielding kinetic data (k a , k d ) and the dissociation constant (K D ).[3][4]

-

Fluorescence Polarization (FP) Assay: A solution-based fluorescence technique that measures the change in the polarization of light emitted from a fluorescently labeled molecule upon binding to a larger partner. It is particularly well-suited for high-throughput screening (HTS).[5][6]

Isothermal Titration Calorimetry (ITC)

Application Note

Isothermal Titration Calorimetry (ITC) is a highly sensitive and versatile technique used to study a wide range of biomolecular interactions.[7] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[8] This technique is performed in-solution, without the need for labeling or immobilization, providing a true measure of the binding event in its native state.[2]

Principle: A solution of the ligand (e.g., 7-phenyl-4-pteridinamine) is titrated into a solution containing the macromolecule (e.g., a target kinase) in the sample cell of the calorimeter. The heat change upon each injection is measured relative to a reference cell. As the macromolecule becomes saturated with the ligand, the heat changes diminish, resulting in a binding isotherm that can be fitted to a binding model to extract the thermodynamic parameters.[7]

Experimental Protocol

1. Sample Preparation:

- Dialyze the purified target protein extensively against the final assay buffer to minimize buffer mismatch effects.

- Prepare a concentrated stock solution of 7-phenyl-4-pteridinamine in 100% DMSO.

- Dilute the compound and the protein into the same final assay buffer. The final DMSO concentration should be identical in both the protein and compound solutions (typically 1-2%) to minimize heat of dilution effects.

- Recommended Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1% DMSO.

- Filter and degas all solutions thoroughly before use.

2. ITC Experiment Setup:

- Ligand in Syringe: 100 µM 7-phenyl-4-pteridinamine.

- Protein in Cell: 10 µM target protein.

- Cell Temperature: 25°C.

- Injection Parameters:

- Number of injections: 20.

- Injection volume: 2 µL.

- Spacing between injections: 180 seconds.

- Stirring speed: 750 rpm.

3. Data Acquisition and Analysis:

- Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

- Subtract the heat of dilution from the raw titration data.

- Integrate the resulting peaks to obtain the heat change per injection.

- Plot the heat change against the molar ratio of ligand to protein.

- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K D , n, and ΔH. The entropy (ΔS) can then be calculated.

Data Presentation